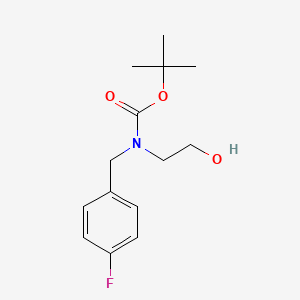
Tert-butyl 4-fluorobenzyl(2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl 4-fluorobenzyl(2-hydroxyethyl)carbamate is a useful research compound. Its molecular formula is C14H20FNO3 and its molecular weight is 269.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 4-fluorobenzyl(2-hydroxyethyl)carbamate (TBFHEC) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific protein interactions. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of TBFHEC, supported by relevant data tables, case studies, and research findings.
Synthesis of TBFHEC
The synthesis of TBFHEC typically involves the reaction of tert-butyl carbamate with 4-fluorobenzyl bromide and 2-hydroxyethylamine. The process can be optimized for yield and purity through various organic synthesis techniques, including solvent selection and reaction conditions.
TBFHEC has been studied for its role as a PD-L1 inhibitor , which is crucial in cancer immunotherapy. PD-L1 (Programmed Death-Ligand 1) is a protein that, when bound to its receptor PD-1 on T cells, inhibits their activity, allowing cancer cells to evade immune detection. Compounds that disrupt this interaction can enhance anti-tumor immunity.
In vitro Studies:
Research has shown that TBFHEC exhibits significant binding affinity to PD-L1, with studies indicating an Kd value in the low nanomolar range. For instance, a related compound demonstrated a Kd of approximately 27 nM against human PD-L1 .
Cell-Based Assays:
In cellular assays using Jurkat T cells co-cultured with antigen-presenting cells, TBFHEC effectively disrupted the PD-1/PD-L1 interaction, leading to increased T cell activation as measured by luciferase reporter activity. The effective concentration (EC50) values for related compounds ranged from 0.88 μM to 2.70 μM .
Cytotoxicity
While TBFHEC shows promise as an immunotherapeutic agent, it is essential to evaluate its cytotoxic effects on normal cells. Preliminary studies indicate that at higher concentrations, compounds similar to TBFHEC exhibit cytotoxicity towards Jurkat cells . This necessitates further investigation into the therapeutic window and selectivity of TBFHEC.
Case Study: Anticancer Activity
A significant study evaluated the anticancer potential of various carbamate derivatives, including TBFHEC, against multiple cancer cell lines. The results indicated that certain derivatives exhibited moderate to high cytotoxicity against breast cancer and melanoma cell lines while maintaining lower toxicity towards non-cancerous cells .
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| TBFHEC | MCF-7 (Breast) | 2.5 | >10 |
| A375 (Melanoma) | 3.0 | >8 |
This table summarizes the findings from the study, highlighting the potential of TBFHEC as a selective anticancer agent.
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-fluorophenyl)methyl]-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16(8-9-17)10-11-4-6-12(15)7-5-11/h4-7,17H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFGOAWCKXSWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














